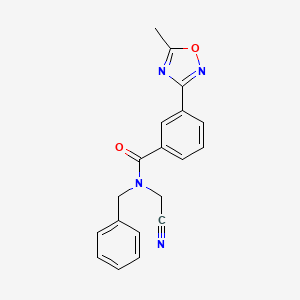

N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide

Description

Properties

IUPAC Name |

N-benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-14-21-18(22-25-14)16-8-5-9-17(12-16)19(24)23(11-10-20)13-15-6-3-2-4-7-15/h2-9,12H,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFAQZAHXAQIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with an amine.

Addition of the cyanomethyl group: This can be done through a nucleophilic substitution reaction using a cyanomethyl halide.

Formation of the benzamide: The final step involves the reaction of the intermediate with a benzoyl chloride under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The benzyl and cyanomethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide exhibits significant potential in the field of medicinal chemistry. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety have shown promising anticancer properties. For instance, derivatives similar to N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that oxadiazole-based compounds exhibited moderate to high potency against RET kinase, which is implicated in various cancers. Specifically, compounds with a similar structure inhibited cell proliferation driven by both wild-type and mutated forms of RET kinase .

Neuroleptic Activity

The compound's benzamide structure suggests potential neuroleptic activity. Benzamide derivatives have been studied for their effects on psychotic disorders, with some exhibiting enhanced activity compared to existing treatments like haloperidol. The introduction of specific substituents can significantly influence the pharmacological profile of these compounds .

Agricultural Chemistry Applications

N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide may also find applications in agricultural chemistry as a potential pesticide or herbicide.

Pesticidal Properties

Research into similar oxadiazole derivatives has shown that they can possess significant pesticidal activity against various pests and pathogens. For example, compounds derived from oxadiazoles have been noted for their efficacy against nematodes and other agricultural pests . The unique structure of N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide could be explored for developing novel agrochemicals.

Material Science Applications

The compound's unique chemical structure positions it as a candidate for applications in material science.

Polymer Chemistry

Benzamide derivatives have been investigated for their role in polymer synthesis. The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties . Future studies could explore the use of N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide in developing advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The compound shares core structural motifs with several benzamide-oxadiazole derivatives. Key differences lie in substituents on the benzamide nitrogen and the oxadiazole ring:

Key Observations :

- Quinoline-linked oxadiazoles () prioritize aromatic stacking for biological activity, while the target compound’s benzyl group may favor hydrophobic interactions .

Key Observations :

Key Observations :

Discussion of Structural-Activity Relationships (SAR)

- Oxadiazole Substituents : The 5-methyl group (common in ) balances electronic effects and steric bulk, favoring receptor binding .

- Benzamide Nitrogen Modifications: Lipophilic groups (e.g., 2,3-dimethylphenyl in F545-0046) enhance membrane permeability . Polar groups (e.g., cyanomethyl) may improve aqueous solubility but reduce blood-brain barrier penetration.

- Synergy with Other Moieties: Quinoline or trifluoromethyl groups () introduce additional pharmacophoric elements for target engagement .

Biological Activity

N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Synthesis

Chemical Structure

- IUPAC Name: N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide

- Molecular Formula: C₁₉H₁₃N₄O₂

- Molecular Weight: 332.4 g/mol

The synthesis of N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide typically involves multi-step organic reactions. The oxadiazole ring is formed through cyclization reactions involving appropriate precursors, while the benzamide core is introduced via amide bond formation reactions using coupling reagents like EDCI or DCC. The cyanomethyl group is generally added through nucleophilic substitution reactions.

Anticancer Properties

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, a study highlighted that derivatives of benzamides with oxadiazole rings showed potent inhibition of RET kinase activity, which is crucial in various cancers . The introduction of the oxadiazole ring in N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide may enhance its binding affinity to specific molecular targets involved in tumorigenesis.

The mechanism by which N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide exerts its biological effects likely involves interaction with specific proteins or enzymes. The trifluoromethyl group and oxadiazole ring are known to enhance binding affinity to certain targets, potentially inhibiting their activity. This interaction can lead to alterations in cellular signaling pathways that promote cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

- A series of benzamide derivatives were tested for their ability to inhibit cell proliferation in RET-positive tumors. Compounds with oxadiazole substitutions showed enhanced potency compared to their non-substituted counterparts .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Benzyl-N-(cyanomethyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide, and how can intermediates be optimized?

- Methodology :

- Step 1 : Start with the synthesis of the 5-methyl-1,2,4-oxadiazole ring. This can be achieved via cyclization of an amidoxime precursor with a carboxylic acid derivative under reflux in a polar solvent (e.g., ethanol or DMF) .

- Step 2 : Introduce the benzamide backbone by coupling the oxadiazole-containing benzoic acid with N-benzyl-N-(cyanomethyl)amine. Use activating agents like EDCI/HOBt or DCC in anhydrous dichloromethane (DCM) .

- Optimization : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) to minimize side products. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions. Key signals include the cyanomethyl group (~δ 3.8–4.2 ppm for CHCN) and oxadiazole ring protons (δ 8.1–8.5 ppm for aromatic protons adjacent to the oxadiazole) .

- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with an expected [M+H] peak .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets like PFOR (Pyruvate:Ferredoxin Oxidoreductase)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions between the oxadiazole moiety and PFOR’s active site. Focus on hydrogen bonding with conserved residues (e.g., Asn154, Glu168) .

- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD and interaction energy profiles .

- Validation : Compare predicted IC values with experimental enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation) .

Q. What experimental designs can resolve contradictions in biological activity data across different assay conditions?

- Methodology :

- Dose-Response Curves : Test the compound at logarithmic concentrations (1 nM–100 µM) in triplicate to account for variability. Use standardized cell lines (e.g., HEK293 for cytotoxicity) .

- Assay Controls : Include positive controls (e.g., known PFOR inhibitors) and negative controls (DMSO-only). Normalize data to baseline activity .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences between assay conditions (e.g., pH, temperature) .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of oxadiazole substituents on bioactivity?

- Methodology :

- Analog Synthesis : Replace the 5-methyl group on the oxadiazole with electron-withdrawing (e.g., -CF) or bulky (e.g., -Ph) substituents. Use Pd-catalyzed cross-coupling for halogenated derivatives .

- Biological Testing : Compare IC values in enzyme inhibition assays. Correlate substituent electronic properties (Hammett σ values) with activity trends .

- Crystallography : Obtain X-ray structures of analogs to analyze steric clashes or favorable π-π interactions in the binding pocket .

Methodological Notes

- Synthesis : Pyridine or DMAP can act as catalysts during acylation to enhance reaction efficiency .

- Analytical Pitfalls : Overlapping NMR signals for benzyl and cyanomethyl groups may require DEPT-135 or 2D-COSY for resolution .

- Data Reproducibility : Archive raw spectral data and crystallization conditions (e.g., CHOH/CHCl mixtures) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.